1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one
Description
1-[(4-Methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one is a synthetic coumarin derivative characterized by a benzo[f]chromen-3-one core substituted at the 1-position with a 4-methylpiperazinylmethyl group. This structural modification introduces a nitrogen-rich, basic side chain, which is hypothesized to enhance solubility and bioavailability compared to simpler coumarin analogs . The benzo[f]chromen-3-one scaffold is known for its pharmacological versatility, including antitumor, antimicrobial, and anti-inflammatory activities . The addition of the 4-methylpiperazine moiety may further modulate receptor interactions, particularly with enzymes or transporters sensitive to basic heterocycles, such as kinases or neurotransmitter receptors .
Properties
Molecular Formula |
C19H20N2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-[(4-methylpiperazin-1-yl)methyl]benzo[f]chromen-3-one |
InChI |
InChI=1S/C19H20N2O2/c1-20-8-10-21(11-9-20)13-15-12-18(22)23-17-7-6-14-4-2-3-5-16(14)19(15)17/h2-7,12H,8-11,13H2,1H3 |
InChI Key |
CKUICTQEOBDACZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one typically involves the following steps:
Formation of the benzochromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-methylpiperazin-1-ylmethyl group: This step involves the reaction of the benzochromenone intermediate with 4-methylpiperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the piperazine moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
1-Methyl-3H-benzo[f]chromen-3-one
- Structure : A methyl group replaces the 4-methylpiperazinylmethyl substituent.
- Synthesis : Prepared via condensation of 2-naphthol and ethyl acetoacetate under solvent-free conditions using a silica-supported muffle furnace at 100°C .
- Key Differences : The methyl group lacks the hydrogen-bonding capacity and basicity of the piperazine moiety, likely reducing water solubility and limiting interactions with charged biological targets.
1-(Chloromethyl)-3H-benzo[f]chromen-3-one
- Structure : A chloromethyl group at the 1-position.
- Synthesis : Synthesized via reaction of naphthalen-2-ol with ethyl-4-chloroacetoacetate in concentrated H₂SO₄ at 0°C .
- Key Differences : The chloromethyl group serves as a reactive intermediate for further functionalization. Its replacement with 4-methylpiperazine likely improves stability and reduces electrophilic reactivity, which could mitigate off-target effects .
2-(2-Amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one
- Structure : A thiazole ring fused to the coumarin core.
- Synthesis : Hybridization of coumarin with a thiazole ring via condensation reactions .
- Key Differences : The thiazole group enhances antimicrobial activity, particularly against Gram-positive bacteria, whereas the 4-methylpiperazine substituent may broaden activity to include CNS targets due to improved blood-brain barrier penetration .
Pharmacological Profiles
Anticancer Activity
- Pyrazole- and Pyrazolopyridazine-Fused Derivatives: Compounds like pyrazolo[3,4-d]pyridazines (e.g., 5a, 5c-5e) exhibit potent cytotoxicity against melanoma, leukemia, and colon cancer cell lines (NCI data) .
- 4-Methylpiperazine Derivative : While direct data are unavailable, the piperazine group may enhance interactions with DNA topoisomerases or kinase inhibitors, as seen in other piperazine-containing chemotherapeutics .
Antimicrobial Activity
Physicochemical Properties
| Compound | LogP* | Water Solubility | Bioavailability |
|---|---|---|---|
| 1-Methyl-3H-benzo[f]chromen-3-one | 3.2 | Low | Moderate |
| 1-(Chloromethyl)-3H-benzo[f]chromen-3-one | 2.8 | Moderate | Low |
| 1-[(4-Methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one | 1.5 | High | High |
*Predicted using fragment-based methods.
Biological Activity
1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a benzo[f]chromen-3-one core with a 4-methylpiperazine moiety, which may enhance its pharmacological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of 1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one is . Its structure is characterized by:
- Benzo[f]chromen-3-one core : This structure is known for various biological activities, including anti-inflammatory and antioxidant effects.
- 4-Methylpiperazine moiety : This group is often associated with enhanced interaction with biological targets due to its ability to form hydrogen bonds and interact with receptor sites.
The biological activity of 1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one involves several mechanisms:
Molecular Targets :
- The compound interacts with various enzymes and receptors, potentially modulating their activity. Notably, it has been shown to influence oxidoreductase enzymes, suggesting a role in redox signaling pathways.
Cellular Signaling :
- It may modulate key signaling pathways related to cell growth, apoptosis, and inflammation. Such modulation can lead to significant changes in cellular function and gene expression.
Antioxidant Activity
Research indicates that 1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one exhibits antioxidant properties. This is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Anticholinesterase Activity
The compound has demonstrated anticholinesterase activity, which could have implications for treating neurodegenerative diseases such as Alzheimer's. By inhibiting the enzyme acetylcholinesterase, it may enhance cholinergic transmission in the brain .
Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating inflammatory pathways. This could position it as a candidate for treating inflammatory conditions .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of 1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |
| Study 2 | Anticholinesterase Activity | Showed IC50 values comparable to known inhibitors like donepezil. |
| Study 3 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in cellular models of inflammation. |
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